2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Osteoarthritis Research
In the study of osteoarthritis, a progressive disease characterized by cartilage destruction, a novel chemical compound was identified for its potential in early treatment. This compound attenuated IL-1β-induced MMP13 mRNA expression in chondrosarcoma cells, indicating its ability to help attenuate matrix-degrading enzymes in the early affected joints without causing serious cytotoxicity. The compound's effect on signaling pathways, such as ERK and p-38 phosphorylation, supports its potential therapeutic application in osteoarthritis management (Inagaki et al., 2022).
Fluorescence Labeling Reagent
A novel fluorophore, 6-methoxy-4-quinolone, demonstrated strong fluorescence across a wide pH range in aqueous media, making it a valuable tool for biomedical analysis. Its high stability against light and heat and minimal pH impact on fluorescence intensity underscore its application potential as a fluorescent labeling reagent for various biomedical analyses, including the determination of carboxylic acids (Hirano et al., 2004).
Antimicrobial and Anticancer Activity
Sulfonamide derivatives synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides showed significant in vitro anticancer activity against breast and colon cancer cell lines, with one compound outperforming the reference drug 5-fluorouracil in potency against breast cancer cell lines. This highlights the potential of these novel compounds in cancer treatment strategies (Ghorab et al., 2015).
Zinc(II) Detection
Research on zinc(II) specific fluorophores, such as 2-methyl-8-(4-toluenesulfonamido)-6-quinolyloxyacetic acid (Zinquin) and its derivatives, revealed their importance in the study of intracellular Zn^2+. These fluorophores exhibit strong fluorescence when bound by Zn^2+, providing insights into the factors affecting fluorescence and enhancing our understanding of intracellular zinc's role in biological processes (Kimber et al., 2001).
Analgesic and Anti-inflammatory Activities
The synthesis of 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-ylac)e to acetamides and their derivatives demonstrated significant analgesic and anti-inflammatory activities. Specifically, the bromophenyl azo derivative showed activity comparable to standard drugs, indicating the therapeutic potential of these compounds in pain and inflammation management (Gopa et al., 2001).
Safety and Hazards
properties
IUPAC Name |
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-16-4-3-5-18(12-16)27-24(29)15-28-14-23(25(30)21-13-17(26)6-11-22(21)28)34(31,32)20-9-7-19(33-2)8-10-20/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYZCPIFTDIIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.